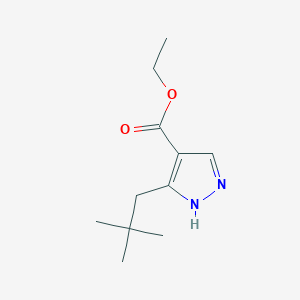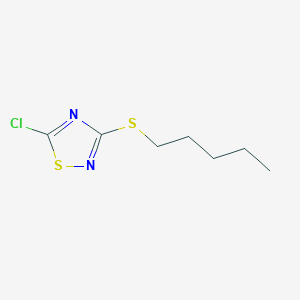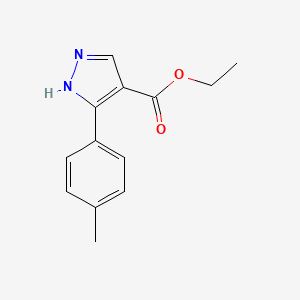
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate” is an ester derived from a pyrazole carboxylic acid. Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. The “5-(2,2-dimethylpropyl)” indicates a substitution at the 5th position of the pyrazole ring with a 2,2-dimethylpropyl group . The “ethyl … carboxylate” part suggests an ester functional group, which typically results from the condensation of a carboxylic acid and an alcohol (in this case, ethyl alcohol).
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, the 2,2-dimethylpropyl group attached at the 5th position, and the ethyl ester group. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the ester group and possibly the pyrazole ring. Ester groups can undergo hydrolysis, aminolysis, and reduction reactions, among others . Pyrazole rings can participate in various reactions depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ester group might influence its solubility in different solvents . The pyrazole ring might contribute to its acidity or basicity .科学研究应用
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of other pyrazole derivatives. This compound has also been used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of various organic compounds, such as esters, amides, and nitriles.
作用机制
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate is an organic compound that has been studied extensively in terms of its structure and reactivity. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one carbon atom. The nitrogen atoms are connected to the carbon atom through single bonds, while the other two carbon atoms are connected to the nitrogen atoms through double bonds. The reactivity of this compound is determined by the presence of the double bonds and the presence of the nitrogen atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may be toxic to certain organisms. For example, this compound has been shown to be toxic to the bacterium Escherichia coli. Additionally, this compound has been shown to inhibit the growth of yeast cells.
实验室实验的优点和局限性
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate has several advantages and limitations when used in lab experiments. One advantage is that this compound is relatively inexpensive and readily available. Additionally, this compound is relatively stable and has a relatively low toxicity. However, this compound is not suitable for use in certain types of experiments due to its reactivity and toxicity.
未来方向
The use of Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate in scientific research is still in its early stages. There are several possible future directions for the use of this compound in research. These include further studies into the structure and reactivity of this compound, as well as its use in the synthesis of various pharmaceuticals and agrochemicals. Additionally, further research into the biochemical and physiological effects of this compound is needed. Finally, further research into the potential toxicity of this compound is also needed.
合成方法
Ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate is synthesized by a two-step process. The first step involves the reaction of ethyl-2-methylpropionate with hydrazine to produce this compound. The second step involves the reaction of this compound with sodium hydroxide to produce the desired product. The reaction can be carried out in a variety of solvents, including water, ethanol, and methanol.
属性
IUPAC Name |
ethyl 5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)8-7-12-13-9(8)6-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIUZAICHDRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)


![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)
![Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350077.png)
![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)

![5-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350105.png)
![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)